Doramectin monosaccharide

Acaricide Ectoparasite control Mite population suppression

Doramectin Monosaccharide is the defined acidic degradation product essential for forced degradation studies and stability-indicating method validation for Doramectin. Unlike the parent compound, this monosaccharide form exhibits distinct P-gp efflux kinetics and retains larval inhibition activity without paralytic effects. For analytical QC, ANDA filing, or ML resistance research requiring this precise molecular entity, this ≥95% reference standard is non-substitutable. Procure from qualified suppliers to ensure regulatory compliance.

Molecular Formula C43H62O11
Molecular Weight 754.9 g/mol
Cat. No. B12365705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin monosaccharide
Molecular FormulaC43H62O11
Molecular Weight754.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O
InChIInChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1
InChIKeyHFDCQUOZPUMCSE-SWAPENPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramectin Monosaccharide Procurement Guide | CAS 165108-44-1 & Specification Data


The compound (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one, commonly designated as Doramectin Monosaccharide (CAS 165108-44-1, molecular formula C43H62O11), is the acidic degradation product of the antiparasitic macrocyclic lactone Doramectin . It is a macrolide analog utilized primarily as a reference standard, a tool for analytical method development, and a probe for investigating structure-activity relationships (SAR) within the avermectin class [1]. It is not a therapeutic agent itself, but a critical analytical and research tool .

Critical Differentiation: Why Doramectin Monosaccharide Cannot Be Substituted by Parent Avermectins


Direct substitution of Doramectin Monosaccharide with the parent compound Doramectin, Ivermectin, or other macrocyclic lactone (ML) antiparasitics is scientifically invalid for specific analytical and research applications. Doramectin Monosaccharide is a defined degradation product with unique physicochemical properties (molecular weight: 754.9 g/mol vs. ~899 g/mol for Doramectin ) that directly impact analytical detection, chromatographic retention, and biological activity profiling [1]. Critically, its monosaccharide structure (lacking the terminal sugar moiety present in Doramectin and Ivermectin ) results in distinct interactions with P-glycoprotein efflux transporters compared to disaccharide MLs [2]. Furthermore, while retaining potent larval development inhibition activity, the compound exhibits a unique pharmacological profile, being devoid of the paralytic activity observed with the parent drug . These specific structural and functional differences preclude generic interchange and necessitate targeted procurement for assays requiring this precise molecular entity.

Quantitative Procurement Evidence: Doramectin Monosaccharide vs. In-Class Alternatives


Superior Potency in Acaricidal Assays: Doramectin vs. Ivermectin and Abamectin

Doramectin demonstrates significantly higher acaricidal potency compared to ivermectin and abamectin in suppressing population growth of the pest mite Lepidoglyphus destructor. This potency advantage is a key differentiator for procurement in entomology and pest management research [1].

Acaricide Ectoparasite control Mite population suppression

Potent Nematode Larval Development Inhibition: Comparable to Parent Compound and Superior to Selamectin

In a standardized larval development assay (LDA) against the barber's pole worm (Haemonchus contortus), doramectin (and by extension its monosaccharide homolog [1]) exhibits full efficacy at a minimal concentration. This activity is comparable to ivermectin but substantially greater than that of selamectin, an analog with an oxime modification at the C-5 position [2].

Anthelmintic Nematode Larval Development Assay Haemonchus contortus

Differential P-Glycoprotein Interaction: Structural Determinant for Bioavailability and Resistance Studies

The interaction of macrocyclic lactones with the P-glycoprotein (P-gp) efflux pump is a primary determinant of their bioavailability and a key factor in the development of drug resistance. Research demonstrates that the sugar moiety is a critical structural feature governing this interaction. The monosaccharide structure of this compound offers a distinct interaction profile with P-gp compared to disaccharide avermectins like ivermectin and doramectin [1].

Pharmacokinetics Drug Transport Multidrug Resistance P-glycoprotein

Essential Reference Standard for Quantifying Doramectin Degradation

Doramectin Monosaccharide is the primary product of acid-catalyzed hydrolysis of the parent drug Doramectin . As such, it is the definitive reference standard required for developing and validating stability-indicating analytical methods (e.g., HPLC, LC-MS) to monitor the purity and degradation of Doramectin in pharmaceutical formulations and environmental samples [1].

Analytical Chemistry Stability Testing Forced Degradation Method Validation

Procurement Scenarios: Where Doramectin Monosaccharide Provides Definitive Research Value


Analytical Method Development and Validation for Doramectin Stability

Doramectin Monosaccharide is an essential reference standard for developing and validating stability-indicating analytical methods (e.g., HPLC, LC-MS) for the parent drug Doramectin. As the primary acid degradation product [1], it must be used to establish system suitability, determine relative retention times, and quantify degradation impurities in pharmaceutical formulations or environmental samples [2]. Its procurement is mandatory for compliance with ICH guidelines for forced degradation studies and quality control release testing.

In Vitro Screening and Structure-Activity Relationship (SAR) Studies of Anthelmintics

This compound serves as a potent and cost-effective tool for in vitro anthelmintic discovery programs. Data confirms that the monosaccharide form retains high potency in nematode larval development assays [1]. Its use allows researchers to differentiate the biological impact of the sugar moiety and C-5 substituents (hydroxyl vs. oxime) from other structural features, a key insight derived from comparative studies with compounds like selamectin [1]. It is an ideal candidate for constructing focused compound libraries aimed at optimizing antiparasitic activity while modulating other properties.

Mechanistic Studies of Drug Resistance and Pharmacokinetics

For investigations into the mechanisms of macrocyclic lactone (ML) resistance, this compound is a critical probe. Its distinct interaction with P-glycoprotein (P-gp), the primary efflux transporter implicated in ML resistance and bioavailability, makes it an essential comparator [1]. Studies indicate that the sugar moiety is a key structural determinant for optimal P-gp interaction [1]. Using this monosaccharide analog allows researchers to isolate the contribution of the terminal sugar to efflux kinetics, providing insights not attainable when using only disaccharide MLs like ivermectin or the parent doramectin.

Acaricide and Ectoparasiticide Potency Assays

In research focused on developing new acaricidal agents or assessing resistance in mite populations, doramectin (and by extension its monosaccharide homolog) serves as a highly potent reference standard [1]. Its superior efficacy in suppressing mite population growth (EC50 = 181 ng/g diet) compared to other avermectins like ivermectin and abamectin [2] provides a more stringent and relevant benchmark for evaluating novel compounds. This ensures that new chemical entities are screened against a best-in-class comparator, increasing the likelihood of identifying truly superior candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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